molecular formula C10H14O B11759010 (2-Ethyl-6-methylphenyl)methanol

(2-Ethyl-6-methylphenyl)methanol

Cat. No.: B11759010
M. Wt: 150.22 g/mol
InChI Key: IGUNVYYAGUAHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-6-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with ethyl and methyl groups at the 2 and 6 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethyl-6-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde, (2-Ethyl-6-methylbenzaldehyde), using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is efficient and yields high purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-6-methylphenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2-Ethyl-6-methylbenzaldehyde) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to (2-Ethyl-6-methylphenyl)methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2-Ethyl-6-methylphenyl)chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: (2-Ethyl-6-methylbenzaldehyde)

    Reduction: (2-Ethyl-6-methylphenyl)methane

    Substitution: (2-Ethyl-6-methylphenyl)chloride

Scientific Research Applications

(2-Ethyl-6-methylphenyl)methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Ethyl-6-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, inhibiting their function and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylphenyl)methanol
  • (2-Ethylphenyl)methanol
  • (2,6-Dimethylphenyl)methanol

Uniqueness

(2-Ethyl-6-methylphenyl)methanol is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness influences its reactivity and the types of reactions it undergoes, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2-ethyl-6-methylphenyl)methanol

InChI

InChI=1S/C10H14O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6,11H,3,7H2,1-2H3

InChI Key

IGUNVYYAGUAHOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.